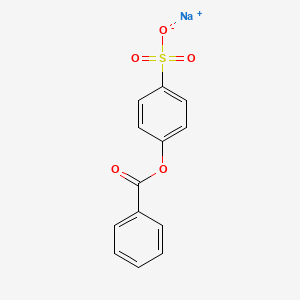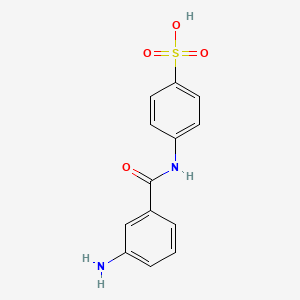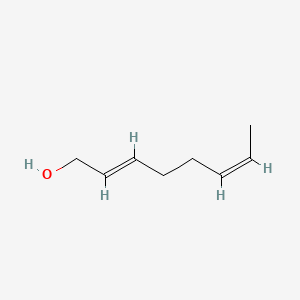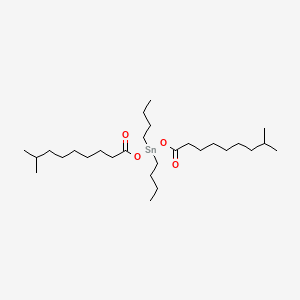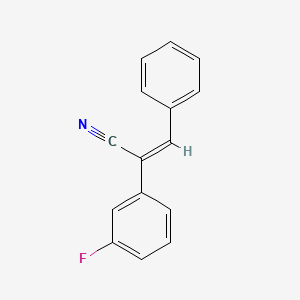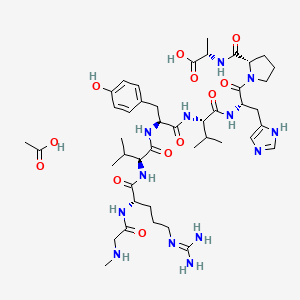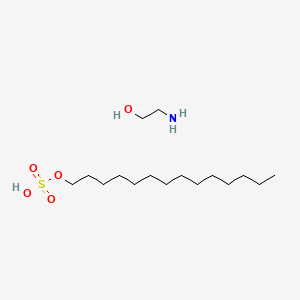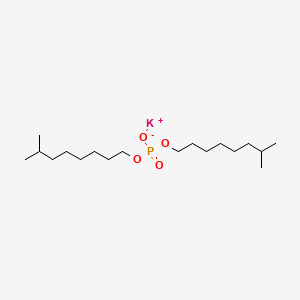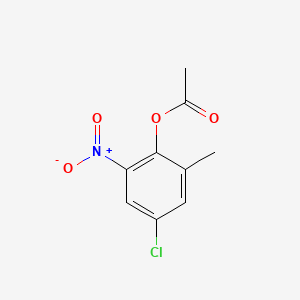
1,1-Bis(heptyloxy)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(heptyloxy)nonane is an organic compound with the molecular formula C23H48O2 It is a derivative of nonane, where two heptyloxy groups are attached to the first carbon atom of the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(heptyloxy)nonane can be synthesized through the reaction of nonane with heptyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(heptyloxy)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid, while reduction could produce nonane.
Applications De Recherche Scientifique
1,1-Bis(heptyloxy)nonane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 1,1-Bis(heptyloxy)nonane involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups can facilitate the compound’s incorporation into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the compound’s hydrophobic nature allows it to interact with nonpolar regions of proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
- 1,1-Bis(hexyloxy)nonane
- 1,1-Bis(octyloxy)nonane
- 1,1-Bis(decyloxy)nonane
Comparison: 1,1-Bis(heptyloxy)nonane is unique due to its specific chain length and the presence of two heptyloxy groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94023-66-2 |
|---|---|
Formule moléculaire |
C23H48O2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
1,1-diheptoxynonane |
InChI |
InChI=1S/C23H48O2/c1-4-7-10-13-14-17-20-23(24-21-18-15-11-8-5-2)25-22-19-16-12-9-6-3/h23H,4-22H2,1-3H3 |
Clé InChI |
LSUBJKMXQOLTFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(OCCCCCCC)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


